Tert-butyl 2-methyl-4-nitrobenzoate
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Overview
Description
Tert-butyl 2-methyl-4-nitrobenzoate is an organic compound with the molecular formula C12H15NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a methyl group and a nitro group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-4-nitrobenzoate typically involves the esterification of 2-methyl-4-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and simplify the separation of the product from the reaction mixture.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles such as alkoxides or amines.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methyl-4-nitrobenzoic acid and tert-butyl alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Alkoxides or amines in an appropriate solvent such as ethanol or methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed:
Reduction: 2-methyl-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-methyl-4-nitrobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 2-methyl-4-nitrobenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: As a starting material for the synthesis of potential drug candidates.
Material Science: In the preparation of functionalized polymers and materials with specific properties.
Chemical Biology: As a probe to study biochemical pathways and interactions involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-4-nitrobenzoate in chemical reactions involves the reactivity of its functional groups. The nitro group is an electron-withdrawing group that can activate the benzene ring towards nucleophilic aromatic substitution. The ester group can undergo hydrolysis or transesterification reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Methyl 2-methyl-4-nitrobenzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester.
Ethyl 2-methyl-4-nitrobenzoate: Similar structure but with an ethyl ester group.
2-methyl-4-nitrobenzoic acid: The parent acid without the ester group.
Uniqueness: Tert-butyl 2-methyl-4-nitrobenzoate is unique due to the presence of the bulky tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful probe in chemical research.
Biological Activity
Tert-butyl 2-methyl-4-nitrobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester characterized by the presence of a nitro group, which significantly influences its biological properties. The structural formula can be represented as follows:
This compound features a tert-butyl group, a methyl group, and a nitro-substituted aromatic ring, contributing to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including proteases and topoisomerases, which are critical in cellular processes such as DNA replication and transcription .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria . The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Covalent Modification : The nitro group can undergo bioreduction to form reactive intermediates that covalently modify proteins or nucleic acids, leading to altered cellular functions .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial effects. In vitro studies have shown that it exhibits activity against various bacterial strains, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) for some bacterial strains are reported as follows:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | <0.03125 |
Escherichia coli | 1–4 |
Klebsiella pneumoniae | 1–4 |
These results suggest that the compound could be a candidate for further development as an antibacterial agent .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . The specific pathways affected include:
- Cell Cycle Arrest : The compound can disrupt normal cell cycle progression, leading to increased cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to cellular damage and apoptosis.
Case Studies
Several studies have explored the biological activities of this compound:
- Antibacterial Efficacy Study : A study evaluated the compound's effectiveness against various strains of bacteria. Results indicated significant inhibition of growth in resistant strains, suggesting potential therapeutic applications in treating infections caused by these pathogens .
- Anticancer Activity Assessment : In a laboratory setting, this compound was tested on several cancer cell lines. The findings revealed dose-dependent cytotoxicity with indications of apoptosis through caspase activation .
Properties
CAS No. |
62621-12-9 |
---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
tert-butyl 2-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C12H15NO4/c1-8-7-9(13(15)16)5-6-10(8)11(14)17-12(2,3)4/h5-7H,1-4H3 |
InChI Key |
SDBMNQVAVVRJPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
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